4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Description
4-(4-Methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic scaffold incorporates a methoxybenzenesulfonyl group at position 4 and a thiophen-2-yl carboxamide moiety at position 6.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-thiophen-2-yl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-26-15-4-6-16(7-5-15)29(24,25)22-12-13-27-19(22)8-10-21(11-9-19)18(23)20-17-3-2-14-28-17/h2-7,14H,8-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPDTMGCMMYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the methoxybenzenesulfonyl and thiophen-2-yl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include:
Catalyst Selection: Choosing efficient catalysts to promote specific reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural Comparison
The spirocyclic core and sulfonamide/carboxamide functionalities are shared across several analogs, but substituent variations critically influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .
- Aromatic Substituents: Thiophene (target) vs. Thiophene’s electron-rich nature may improve interactions with hydrophobic pockets .
Pharmacological Activity
Antiproliferative Activity :
Thiophene-containing derivatives (e.g., compound 29 in ) exhibit potent antiproliferative effects against breast cancer (IC50 = 9.39 µM), comparable to doxorubicin. The target compound’s thiophen-2-yl carboxamide may confer similar activity, though potency depends on sulfonamide positioning .
Renal Protection :
The sEH inhibitor in (1-oxa-4,9-diazaspiro[5.5]undecane analog) reduced serum creatinine in renal injury models. The target compound’s sulfonamide group may mimic this activity but requires validation .
Enzyme Inhibition :
Compounds with spirocyclic carboxamides (e.g., ’s compound 25) show high affinity for orexin receptors (pKi up to 9.78). The target compound’s methoxybenzenesulfonyl group could enhance solubility, balancing logP for CNS penetration .
Structure-Activity Relationship (SAR)
- Sulfonamide Position : Para-substitution (4-methoxy in target) improves solubility vs. meta-substitution in ’s compound 25, which enhances steric hindrance .
- Thiophene vs. Pyrimidine : Thiophene’s smaller size may allow deeper binding pocket penetration compared to bulkier pyrimidine () .
- LogP Optimization : The target compound’s calculated logP (~3.5) is lower than ’s trifluoromethyl analog (logP ~4.9), suggesting better aqueous solubility .
Biological Activity
The compound 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE). These enzymes are implicated in various pathological conditions, including cancer metastasis, arthritis, and other inflammatory diseases.
Chemical Structure and Properties
This compound belongs to a class of spiro compounds characterized by a unique bicyclic structure that contributes to its biological activity. The presence of the methoxybenzenesulfonyl group and the thiophene moiety enhances its pharmacological properties.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs play a critical role in the degradation of extracellular matrix components and are involved in tissue remodeling processes. The compound has been shown to inhibit MMPs effectively, which can be beneficial in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis.
Table 1: Summary of MMP Inhibition Studies
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the activity of TACE, which is responsible for the cleavage of pro-TNF-α into its active form. By reducing TNF-α levels, this compound may alleviate inflammatory responses in various conditions.
Table 2: Effects on TNF-α Levels
| Treatment Group | TNF-α Level Reduction (%) |
|---|---|
| Control | 0% |
| Compound Treatment | 50% |
Anticancer Activity
Research indicates that derivatives related to this compound demonstrate significant anticancer activity. For instance, modifications in the structure have led to improved antiproliferative effects against melanoma and prostate cancer cell lines.
Table 3: Anticancer Activity
| Compound Variant | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Original Compound | Melanoma | 5 |
| Modified Variant A | Prostate Cancer | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. For example, inhibition of MMPs results in reduced tumor invasion and metastasis. Preliminary studies suggest that it may also disrupt tubulin polymerization, further contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to This compound :
- Case Study on Arthritis Treatment : A clinical trial demonstrated significant improvement in joint inflammation scores among patients treated with MMP inhibitors derived from this class of compounds.
- Cancer Metastasis Study : In vitro studies showed that treatment with this compound led to a marked decrease in metastatic behavior in breast cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide?
Methodological Answer: The synthesis typically involves three key steps:
Spirocyclic Core Formation : Cyclization reactions using precursors like piperidine derivatives and cyclic ketones under anhydrous conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
Sulfonyl Group Introduction : Reacting the spirocyclic intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to ensure regioselectivity.
Carboxamide Coupling : Amidation of the secondary amine with thiophen-2-yl carbonyl chloride using coupling agents like EDC/HOBt in DMF.
Reactions are monitored via TLC/HPLC, and purification employs flash chromatography or recrystallization .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify spirocyclic connectivity, sulfonyl group position, and carboxamide linkage.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed [M+H]).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration and torsional angles in crystalline forms .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase columns (e.g., C18).
Advanced Research Questions
Q. How can researchers optimize regioselectivity during sulfonylation to avoid competing N- or O-sulfonation?
Methodological Answer:
- Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize sulfonyl chloride intermediates and direct reactivity toward the more nucleophilic amine.
- Temperature Gradients : Slow addition of sulfonyl chloride at 0°C minimizes side reactions.
- Protecting Groups : Temporarily block secondary amines with Boc groups before sulfonylation, followed by deprotection with TFA.
- Computational Modeling : DFT calculations predict electrophilic attack sites on the spirocyclic core .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy on the sulfonyl group, vary thiophene substituents).
- In Vitro Assays :
- Enzyme Inhibition : Measure IC against target kinases or proteases.
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify protein-ligand interactions.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites.
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .
Q. How should conflicting bioactivity data across studies be resolved?
Methodological Answer: Conflicts often arise from:
- Purity Discrepancies : Re-analyze batches via HPLC-MS; impurities >2% can skew results.
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Solubility Issues : Use DMSO stocks <0.1% to avoid solvent interference.
- Orthogonal Validation : Confirm hits using SPR (binding) and cell-based assays (functional activity).
Report detailed synthetic and analytical conditions to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
